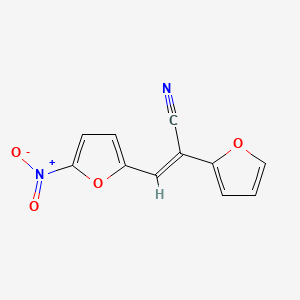![molecular formula C12H10N4O B12907976 3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-44-7](/img/structure/B12907976.png)
3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects . The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but differs in the nitrogen arrangement within the ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness
3-Methyl-7-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazine rings, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
62538-44-7 |
|---|---|
Formule moléculaire |
C12H10N4O |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
3-methyl-7-phenyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C12H10N4O/c1-7-9-11(15-13-7)10(14-16-12(9)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |
Clé InChI |
QCVQMLHEUDOLDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C(=NNC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)

![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)




![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)



